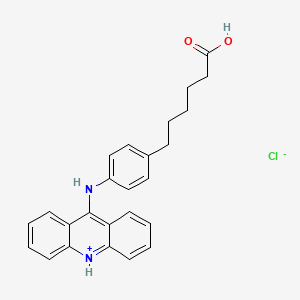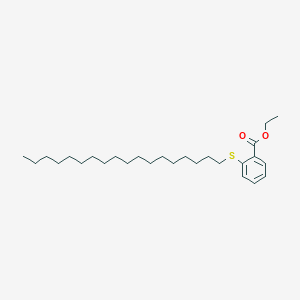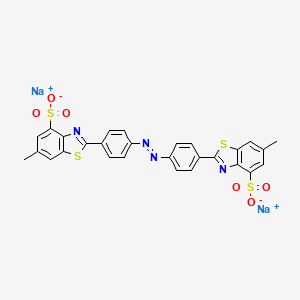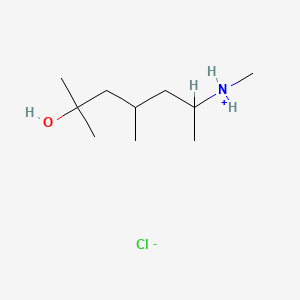
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride typically involves a multi-step process. One common method starts with the preparation of 6-phenylhexanoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride . The acid chloride is then reacted with 9-aminoacridine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the acridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with DNA and proteins.
Wirkmechanismus
The mechanism of action of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other molecular targets and pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amsacrine: Another acridine derivative with anticancer properties.
Acridin-9-yl hydrazide derivatives: Studied for their potential as BACE-1 inhibitors in Alzheimer’s disease.
Uniqueness
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride is unique due to its specific structure, which allows it to effectively intercalate into DNA and inhibit topoisomerase II. This makes it a promising candidate for anticancer therapy, particularly in cases where other acridine derivatives may be less effective .
Eigenschaften
CAS-Nummer |
66147-38-4 |
|---|---|
Molekularformel |
C25H25ClN2O2 |
Molekulargewicht |
420.9 g/mol |
IUPAC-Name |
6-[4-(acridin-10-ium-9-ylamino)phenyl]hexanoic acid;chloride |
InChI |
InChI=1S/C25H24N2O2.ClH/c28-24(29)13-3-1-2-8-18-14-16-19(17-15-18)26-25-20-9-4-6-11-22(20)27-23-12-7-5-10-21(23)25;/h4-7,9-12,14-17H,1-3,8,13H2,(H,26,27)(H,28,29);1H |
InChI-Schlüssel |
YAVSBLOQAJTDGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)CCCCCC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)



![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)




